Site-Specific Labeling: Maleimide vs. NHS Ester
Cyanine-3-maleimide achieves thiol-specific labeling with a reaction rate advantage of >1000-fold over amine groups at neutral to slightly acidic pH, enabling selective cysteine modification in the presence of abundant lysine residues [1]. In contrast, Cy3-NHS ester labels primary amines non-selectively, which can lead to heterogeneous conjugation and potential functional impairment of amine-rich binding sites [2]. Under physiological labeling conditions (pH 7.0-7.5), maleimide-thiol conjugation proceeds with near-exclusive specificity, whereas NHS-amine chemistry exhibits no such discrimination [1].
| Evidence Dimension | Reaction rate ratio (thiol vs. amine reactivity) |
|---|---|
| Target Compound Data | >1000-fold faster reaction with thiols than amines at pH 7.0-7.5 |
| Comparator Or Baseline | Cy3-NHS ester (labels primary amines non-selectively) |
| Quantified Difference | Maleimide reaction with thiols is >1000× faster than with amines; NHS ester shows no such discrimination |
| Conditions | Neutral to slightly acidic aqueous buffer (pH 7.0-7.5), typical protein labeling conditions |
Why This Matters
For researchers requiring site-specific labeling of cysteine residues without perturbing amine-containing binding sites (e.g., antibody CDRs), Cyanine-3-maleimide provides chemically defined conjugation that NHS esters cannot achieve.
- [1] 0qy.com. Cy3-马来酰亚胺, Cy3 maleimide, cas:1838643-41-6. Reaction rate comparison. View Source
- [2] xwcbio.com. cy3-mal和Cy3-NHS酯的区别是什么?Reactive group comparison. View Source
